REACTION_CXSMILES
|
[BH4-].[Na+].[Te].C(O)(=O)C.C(N(CC1C=CC=CC=1)C(=O)C=[C:15]1[S:27][C:18]2=[N:19][C:20]3[C:25]([CH2:26][N:17]2[C:16]1=[O:28])=[CH:24][CH:23]=[CH:22][CH:21]=3)(C)(C)C>C(O)C>[O:28]=[C:16]1[N:17]2[C:18](=[N:19][C:20]3[C:25]([CH2:26]2)=[CH:24][CH:23]=[CH:22][CH:21]=3)[S:27][CH2:15]1 |f:0.1,^3:2|
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.08 mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0.034 mol
|
Type
|
reactant
|
Smiles
|
[Te]
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
8.08 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
33.65 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
substituted 2,3-dihydro-5H-thiazol[2,3-b]quinazoline
|
Quantity
|
0.013 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 5 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N(C(C=C1C(N2C(=NC3=CC=CC=C3C2)S1)=O)=O)CC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at -20° C. for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated under nitrogen atmosphere, preferably for about 15 min
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
to warm up to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for about 10 hours
|
Duration
|
10 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through celite
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CSC2=NC3=CC=CC=C3CN21
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |